molecular formula C19H18ClFN4O3S B2823192 3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 1396854-22-0

3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No. B2823192
CAS RN: 1396854-22-0
M. Wt: 436.89
InChI Key: XWQQQCWHMFPHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClFN4O3S and its molecular weight is 436.89. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research Applications and Insights

  • COX-2 Inhibition for Rheumatoid Arthritis and Pain Management : Research into similar sulfonamide compounds has led to the identification of potent and selective COX-2 inhibitors, such as JTE-522, for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the therapeutic potential of sulfonamides in inflammation and pain management (Hiromasa Hashimoto et al., 2002).

  • Carbonic Anhydrase Inhibition for Therapeutic Applications : Sulfonamide derivatives have been shown to strongly inhibit human carbonic anhydrases, which are therapeutically relevant for conditions like glaucoma, edema, epilepsy, and cancer, indicating a broad potential in drug development (A. Sapegin et al., 2018).

  • PET Tracer Development for Aromatase Imaging : Fluorine-labeled derivatives have been explored as PET tracers for imaging aromatase expression in diseases like breast cancer, demonstrating the role of such compounds in diagnostic imaging and potentially guiding treatment decisions (M. Erlandsson et al., 2008).

  • Molecular Structure and Drug Development : Studies on similar compounds have provided insights into their structural characteristics, which are crucial for the development of drugs with specific therapeutic targets, such as dementia treatment (Tomasz Pawlak et al., 2021).

  • Fluorination and Chemical Synthesis : Research into the fluorination of sulfonamides and related compounds has been pivotal in enhancing their reactivity, selectivity, and potential biological activity, underscoring the importance of chemical modifications in drug synthesis (Fajie Wang et al., 2014).

properties

IUPAC Name

3-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O3S/c20-16-12-15(8-9-17(16)21)29(27,28)22-10-11-24-19(26)25(14-4-2-1-3-5-14)18(23-24)13-6-7-13/h1-5,8-9,12-13,22H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQQQCWHMFPHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

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